molecular formula C16H16O2 B12110335 4'-Ethyl-biphenyl-4-acetic acid

4'-Ethyl-biphenyl-4-acetic acid

Cat. No.: B12110335
M. Wt: 240.30 g/mol
InChI Key: XJWIYQOMRQEEAP-UHFFFAOYSA-N
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Description

4’-Ethyl-biphenyl-4-acetic acid is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an ethyl group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Ethyl-biphenyl-4-acetic acid can be achieved through several methods. One common approach involves the reduction of 4-nitrophenylacetic acid to 4-aminophenylacetic acid using a palladium-carbon catalyst. This intermediate is then reacted with benzene in the presence of sodium nitrite and an acid to yield 4’-Ethyl-biphenyl-4-acetic acid .

Industrial Production Methods

Industrial production of 4’-Ethyl-biphenyl-4-acetic acid typically involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production. The specific details of industrial methods may vary depending on the manufacturer and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

4’-Ethyl-biphenyl-4-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form carboxylic acids.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acids are formed as major products.

    Reduction: Aminophenylacetic acids are formed.

    Substitution: Benzylic bromides are formed.

Mechanism of Action

The mechanism of action of 4’-Ethyl-biphenyl-4-acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Ethyl-biphenyl-4-acetic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its anti-inflammatory and analgesic properties compared to similar compounds.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-[4-(4-ethylphenyl)phenyl]acetic acid

InChI

InChI=1S/C16H16O2/c1-2-12-3-7-14(8-4-12)15-9-5-13(6-10-15)11-16(17)18/h3-10H,2,11H2,1H3,(H,17,18)

InChI Key

XJWIYQOMRQEEAP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

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